2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide
Overview
Description
CE-224535 is a P2X7 receptor antagonist potentially for the treatment of rheumatoid arthritis and osteoarthritis. Clinical trials in 2012 showed that CE-224,535 was not efficacious, compared with placebo, for the treatment of RA in patients with an inadequate response to MTX. CE-224,535 demonstrated an acceptable safety and tolerability profile.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Cyclic Dipeptidyl Ureas : Research by Sañudo et al. (2006) involves the synthesis of cyclic dipeptidyl ureas, which includes a class of pseudopeptidic [1,2,4]triazines, a category related to the chemical structure . This synthesis process forms compounds composed of two different amino acids, arylglycine and alanine derivatives, through a Ugi reaction followed by treatment with sodium ethoxide (Sañudo et al., 2006).
X-Ray Diffraction Structure Analysis : The same study by Sañudo et al. (2006) also included X-ray diffraction structure analysis of the synthesized compounds. This method provided insights into the tautomeric forms of these compounds, particularly identifying the proton in the O2 atom fixed in the crystal by dimers with a H-bond distance of 1.9 A (Sañudo et al., 2006).
Antimicrobial Activity
- Bactericidal Activity Against MRSA : Research by Zadrazilova et al. (2015) assessed the bactericidal activity of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which are structurally related to the compound . These compounds showed promising bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA), particularly at varying concentrations (Zadrazilova et al., 2015).
Neuroleptic Activity
- Potential as Neuroleptics : A study by Iwanami et al. (1981) involved the synthesis of benzamides of N,N-disubstituted ethylenediamines, which included compounds structurally akin to the chemical . These compounds were evaluated for their neuroleptic properties, indicating their potential in the treatment of psychosis (Iwanami et al., 1981).
Antioxidant Activity
- Synthesis and Antioxidant Activity : Research by Tumosienė et al. (2019) on the synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which have structural similarities with the compound , showed significant antioxidant activities. This indicates the potential of such compounds in antioxidant applications (Tumosienė et al., 2019).
Antiviral Activity
- Anti-Influenza Virus Activity : A study by Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles and their derivatives, which bear resemblance to the chemical structure , revealed significant antiviral activities against the bird flu influenza (H5N1) virus. This highlights the potential of similar compounds in antiviral therapeutics (Hebishy et al., 2020).
properties
CAS RN |
724424-43-5 |
---|---|
Product Name |
2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide |
Molecular Formula |
C23H30ClN3O6 |
Molecular Weight |
480.9 g/mol |
IUPAC Name |
2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide |
InChI |
InChI=1S/C22H29ClN4O6/c1-33-13-16(28)12-26-19(29)11-25-27(21(26)31)15-6-7-18(23)17(10-15)20(30)24-14-22(32)8-4-2-3-5-9-22/h6-7,10-11,16,28,32H,2-5,8-9,12-14H2,1H3,(H,24,30)/t16-/m1/s1 |
InChI Key |
IRTORRLRMYAEAR-QGZVFWFLSA-N |
Isomeric SMILES |
COC[C@@H](CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O |
SMILES |
COCC(CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O |
Canonical SMILES |
COCC(CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O |
Appearance |
Solid powder |
Other CAS RN |
724424-43-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CE 224,535 CE 224535 CE-224,535 CE-224535 CE224,535 CE224535 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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